molecular formula C20H20INO4 B13128872 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione CAS No. 61556-28-3

1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione

Cat. No.: B13128872
CAS No.: 61556-28-3
M. Wt: 465.3 g/mol
InChI Key: IYLWOMMBQLAKCB-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a hydroxy group, and a long iodohexyl chain attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the amino and hydroxy groups. The iodohexyl chain is then attached through an etherification reaction. Key reagents include anthraquinone, iodine, and hexanol, with catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the iodohexyl chain can produce various ether or thioether derivatives .

Scientific Research Applications

1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of dyes and pigments for various applications.

Mechanism of Action

The mechanism by which 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to its long iodohexyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique photophysical characteristics .

Properties

CAS No.

61556-28-3

Molecular Formula

C20H20INO4

Molecular Weight

465.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(6-iodohexoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H20INO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2

InChI Key

IYLWOMMBQLAKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)N

Origin of Product

United States

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